4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Overview
Description
This compound seems to be a derivative of phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Chlorophenols' Environmental Impact
Research on chlorophenols, closely related to the chlorophenyl group in the compound, assesses their contamination effects in aquatic environments. Chlorophenols generally exert moderate toxicity to mammalian and aquatic life. Their persistence in the environment can vary based on the presence of adapted microflora capable of biodegrading these compounds. However, bioaccumulation is expected to be low, despite their strong organoleptic effects (Krijgsheld & Gen, 1986).
Antithrombotic Drug Synthesis
Compounds related to the chlorophenyl group have been key in developing antithrombotic drugs like (S)-clopidogrel, highlighting the importance of synthetic methodologies for such drugs. The review on synthetic methods of (S)-clopidogrel underlines the ongoing advancements and challenges in synthesizing antithrombotic and antiplatelet drugs, offering insights into the synthetic community's efforts towards improving these processes (Saeed et al., 2017).
Contributions to Dopamine Receptor Research
The arylalkyl substituents, similar to the components of the compound , have shown potential in improving the potency and selectivity of binding affinity at D2-like receptors. This research area explores the roles of pharmacophoric groups in synthesizing agents with selectivity for these receptors, which is crucial for developing antipsychotic agents (Sikazwe et al., 2009).
Optoelectronic Material Development
The pyrimidine ring, a core part of the compound's structure, is significant in creating novel optoelectronic materials. Quinazolines and pyrimidines, when incorporated into π-extended conjugated systems, can lead to the development of materials for organic light-emitting diodes (OLEDs), highlighting their potential in advancing optoelectronic device technology (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 4-(3-Chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is known to interact with its targets, potentially altering their function .
Biochemical Pathways
The compound’s interaction with its targets suggests that it may influence the post-translational modification of proteins, which could have downstream effects on various cellular processes .
Result of Action
Given its targets, it may influence the function of proteins that undergo post-translational modifications, potentially affecting various cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJGKBRTINJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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